6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a quinoline backbone This compound is characterized by the presence of an ethoxy group at the 6th position, a sulfonyl group at the 3rd position, and a propan-2-ylphenyl group at the 4th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline ring, followed by the introduction of the ethoxy, sulfonyl, and propan-2-ylphenyl groups through various substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the quinoline ring and its substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the quinoline ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 6-ethoxy-3-(4-methylphenyl)sulfonyl-1H-quinolin-4-one
- 6-ethoxy-3-(4-chlorophenyl)sulfonyl-1H-quinolin-4-one
Uniqueness
The uniqueness of 6-ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties
Biological Activity
6-Ethoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of quinolines, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.5 g/mol
- IUPAC Name : this compound
- Structure : The compound features a quinoline core substituted with an ethoxy group and a benzenesulfonyl moiety.
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study conducted on various quinoline derivatives, including those similar to this compound, showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to activate the caspase pathway, leading to programmed cell death.
Case Study:
In a controlled study, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers:
Concentration (µM) | % Apoptosis |
---|---|
5 | 15% |
10 | 30% |
20 | 50% |
Anti-inflammatory Activity
Quinoline derivatives are also recognized for their anti-inflammatory properties. The compound was tested in a lipopolysaccharide (LPS)-induced inflammation model in mice. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at therapeutic doses.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The planar structure of the quinoline allows it to intercalate into DNA, disrupting replication and transcription.
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Caspase Activation : Induction of apoptosis in cancer cells suggests that the compound activates caspases, which are crucial for the apoptotic process.
Properties
IUPAC Name |
6-ethoxy-3-(4-propan-2-ylphenyl)sulfonyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-25-15-7-10-18-17(11-15)20(22)19(12-21-18)26(23,24)16-8-5-14(6-9-16)13(2)3/h5-13H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMFAPLANDQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.